molecular formula C9H14O2 B1429100 8-Oxaspiro[4.5]decan-1-one CAS No. 1380389-10-5

8-Oxaspiro[4.5]decan-1-one

Cat. No.: B1429100
CAS No.: 1380389-10-5
M. Wt: 154.21 g/mol
InChI Key: QCBONXGCDCJBNW-UHFFFAOYSA-N
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Description

8-Oxaspiro[4.5]decan-1-one is a high-purity spirocyclic chemical scaffold designed for advanced research applications. This compound features a unique structure where a cyclopentane ring is spiro-fused to a tetrahydropyran-2-one ring system, making it a valuable building block in organic synthesis and medicinal chemistry research. Its core structure is closely related to 1-Oxaspiro[4.5]decan-8-one (CAS 87151-60-8), a compound with a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol . Spirocyclic scaffolds like this are of significant interest in the synthesis of complex molecules. Research into analogous oxaspiro[4.5]decan-1-one frameworks demonstrates their utility in tandem Prins/pinacol cascade reactions , offering a pathway to construct complex oxaspirocycles from various aldehydes with good yields and excellent selectivity . This makes this compound a compound of interest for methodological chemistry research and the development of new synthetic protocols. Furthermore, structurally similar compounds, such as 8-Methyl-1-oxaspiro[4.5]decan-2-one (Methyl Laitone), are known for their use in fragrance and flavor research , exhibiting warm, coconut-like, and lactonic odor profiles . This suggests potential applications for this compound in the R&D of aroma chemicals and functional scents. Available safety information for related compounds indicates that they may cause skin and eye irritation, warranting careful handling . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBONXGCDCJBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380389-10-5
Record name 8-oxaspiro[4.5]decan-1-one
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The Significance of Spirocyclic Systems in Organic Chemistry

Spirocyclic compounds, characterized by two rings connected by a single common atom, are not merely a chemical curiosity but represent a vital area of organic chemistry. tandfonline.com Their unique three-dimensional nature offers a distinct advantage over more planar aromatic systems by enabling the projection of functional groups in multiple dimensions. tandfonline.com This inherent three-dimensionality is crucial for achieving significant interactions with the complex binding sites of biological targets like proteins. tandfonline.com

The rigid or conformationally restricted nature of many spirocycles, particularly those with smaller ring sizes, makes them predictable scaffolds for structure-based drug design. tandfonline.com This structural rigidity can lead to improved potency and selectivity in drug candidates. dndi.orgnih.gov Furthermore, the introduction of spirocyclic motifs has been shown to favorably modulate key physicochemical and pharmacokinetic properties, including aqueous solubility, lipophilicity, and metabolic stability. dndi.orgresearchgate.net As a result, spirocycles are increasingly being incorporated into clinical candidates and approved drugs, highlighting their growing importance in medicinal chemistry. dndi.orgnih.gov

An Overview of 8 Oxaspiro 4.5 Decan 1 One As a Target Scaffold for Research

General Strategies for Oxaspirocyclic System Construction

The synthesis of oxaspirocyclic systems is approached through several strategic pathways. These methods are designed to efficiently create the characteristic spiro-fused ring structure, where two rings share a single carbon atom.

Intramolecular cyclization is a foundational strategy for forming oxaspirocycles. This approach involves a single molecule containing all the necessary functional groups, which then reacts with itself to form the cyclic product.

One common method involves the intramolecular cyclization of cyclic ketones or enones that have a side chain containing a hydroxyl or carboxyl group. For instance, 3-(carboxyalkyl)-substituted conjugated cycloalkenones can undergo reduction followed by acid-catalyzed cyclization to yield spiro lactones. thieme-connect.de A specific example is the treatment of a cyclohexenone derivative with sodium borohydride (B1222165) and subsequent acid quenching, which results in the formation of a 1-oxaspiro[4.5]decan-2-one structure. thieme-connect.de Similarly, 1-(hydroxyalkyl)cycloalka-1,3-dienes have been used as precursors for spiro ethers through transition-metal-catalyzed intramolecular oxaspirocyclization. thieme-connect.de

Another powerful technique is the tandem Claisen rearrangement/intramolecular oxa-Michael addition. beilstein-journals.org In this sequence, adducts formed from the reaction of phenols with diazo compounds undergo a thermally induced Claisen rearrangement. The resulting intermediate then participates in a base-catalyzed intramolecular 5-exo-trig oxa-Michael addition to furnish the spirocyclic benzofuranone system. beilstein-journals.org This method demonstrates how a cascade of well-established reactions can be orchestrated to build complex spirocyclic frameworks. beilstein-journals.org

Cycloaddition reactions are another cornerstone in the synthesis of spirocycles, offering a powerful means to construct multiple bonds and stereocenters in a single step. These reactions involve the joining of two separate components to form a cyclic adduct.

The Diels-Alder reaction, a [4+2] cycloaddition, has been employed for the enantioselective synthesis of spirocyclic compounds. By using cyclic 2,5-dienones as bisvinylogous precursors and various nitroalkenes as dienophiles, a wide array of spiro compounds can be generated with good yields and high stereoselectivity. ua.es The success of this strategy often relies on the use of organocatalysts, such as cinchonidine-based primary amines, to control the stereochemical outcome. ua.es

[3+2] cycloaddition reactions are also prevalent. For example, the reaction between 4-arylideneisoxazol-5-ones and isocyanoacetate esters, catalyzed by a combination of a bifunctional squaramide and silver oxide, yields diazaspirocycles. thieme-connect.com Palladium-catalyzed [3+2] and [4+2] cycloadditions of cyclic sulfamidate-derived azadienes have been developed to construct functionalized spirocyclic pyrrolidines and tetrahydroquinolines. acs.org Furthermore, N-heterocyclic carbene (NHC) catalysis has enabled the [4+2] cycloaddition of γ-fluoroenals with isatins to produce 3'-spirocyclic oxindoles. rsc.org These methods highlight the versatility of cycloaddition strategies in accessing diverse spirocyclic scaffolds. thieme-connect.comacs.orgrsc.org

Prins/Pinacol Cascade Process for Oxaspiro[4.5]decan-1-one Scaffolds

A highly effective and stereoselective method for constructing the this compound core is the tandem Prins/Pinacol cascade reaction. rsc.orgresearchgate.net This process assembles the complex spirocyclic ketone from simpler acyclic or monocyclic precursors in a single, efficient operation, forming two new bonds (one C-C and one C-O) and two stereocenters. pitt.edu

The reaction mechanism begins with a Lewis acid-activated aldehyde undergoing a Prins cyclization with a homoallylic diol, such as 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.orgsorbonne-universite.fr This initial step forms an oxocarbenium ion which is then attacked by the internal olefin to create a carbocationic intermediate. sorbonne-universite.frthieme-connect.com This intermediate subsequently undergoes a pinacol-type 1,2-shift, which involves the expansion of the cyclobutane (B1203170) ring to a cyclopentanone (B42830), thereby generating the final 7-substituted-8-oxaspiro[4.5]decan-1-one scaffold. rsc.orgsorbonne-universite.frthieme-connect.com

The key to initiating the Prins/Pinacol cascade is the activation of the aldehyde component by a Lewis acid. slideshare.net Boron trifluoride etherate (BF₃·OEt₂) has been identified as a particularly effective catalyst for this transformation, typically used in catalytic amounts (e.g., 10 mol%). researchgate.netsorbonne-universite.frthieme-connect.com While other Lewis acids such as InBr₃, InCl₃, Sc(OTf)₃, and Yb(OTf)₃ have been tested, they have been found to be inferior for this specific reaction. researchgate.net The Lewis acid coordinates to the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack by the alkene of the diol substrate, which sets the entire cascade in motion. slideshare.net The reaction is generally performed in a solvent like dichloromethane (B109758) at low temperatures, such as -40 °C, under an inert atmosphere. rsc.org

The Prins/Pinacol cascade for synthesizing 7-substituted-8-oxaspiro[4.5]decan-1-one scaffolds demonstrates significant versatility, accommodating a wide range of aldehyde substrates. rsc.orgresearchgate.net This broad applicability makes the method highly valuable for generating diverse libraries of spirocyclic compounds. The reaction is compatible with aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes. rsc.orgresearchgate.net

The precursor, 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, is prepared from commercially available homopropargylic alcohol. sorbonne-universite.frthieme-connect.com The reaction has been shown to proceed in good to excellent yields across various aldehyde types, as detailed in the table below.

Table 1: Scope of Aldehydes in the Prins/Pinacol Cascade Reaction rsc.orgsorbonne-universite.frthieme-connect.com
Aldehyde TypeExample Aldehyde (Substituent R)Yield (%)Diastereomeric Ratio (dr)
AromaticBenzaldehyde (Ph)78>20:1
Aromatic4-Tolualdehyde (Tol)86>20:1
Aromatic4-Chlorobenzaldehyde (4-ClC₆H₄)82>20:1
Aromatic4-Bromobenzaldehyde (4-BrC₆H₄)82>20:1
AliphaticCyclohexanecarboxaldehyde (c-Hex)82>20:1
AliphaticIsobutyraldehyde (i-Pr)75>20:1
AliphaticIsovaleraldehyde (i-Bu)78>20:1
α,β-UnsaturatedCinnamaldehyde (CH=CHPh)65>20:1
Heteroaromatic4-Bromothiophene-3-carboxaldehyde80>20:1

A significant advantage of the tandem Prins/Pinacol reaction is its high degree of stereocontrol. rsc.orgsorbonne-universite.fr The process is highly diastereoselective, typically yielding the 7-substituted-8-oxaspiro[4.5]decan-1-one products with a diastereomeric ratio greater than 20:1. This excellent selectivity is a key feature of the reaction, allowing for the predictable construction of the spirocycle's stereocenters. researchgate.net The stereochemical outcome is established during the irreversible Prins cyclization and subsequent pinacol rearrangement steps. sorbonne-universite.frthieme-connect.comresearchgate.net The proposed mechanism suggests that the reaction proceeds through a well-defined transition state, leading to the observed high selectivity. sorbonne-universite.frthieme-connect.com This stereoselective synthesis provides a direct route to structurally complex and stereochemically defined oxaspiro[4.5]decan-1-one systems. sorbonne-universite.fr

Optimization of Reaction Conditions and Yields

The synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones has been achieved through a Lewis acid-catalyzed tandem Prins/pinacol reaction. This process involves the Prins cyclization between aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, followed by a pinacol rearrangement to form the spirocyclic ketone. The use of BF₃·OEt₂ as a catalyst is crucial in this transformation. Optimization of reaction parameters such as the choice of solvent, temperature, and reaction time is essential for maximizing yields and ensuring the selectivity of the desired product. For instance, in the synthesis of related spiro[4.5]decan-1-one derivatives, fine-tuning these conditions can significantly reduce waste and enhance safety.

In the context of enantioselective synthesis, the bromolactonization of α-allyl carboxylic acids to form γ-chiral α-spiro-γ-lactones is catalyzed by BINOL-derived chiral bifunctional sulfides. nii.ac.jp The optimization of this reaction has involved screening various solvent systems, with a dichloromethane-toluene mixed solvent (1:3 ratio) providing the best enantioselectivities. nii.ac.jp The reaction is typically carried out at low temperatures, such as -78 °C, to achieve high stereocontrol. nii.ac.jp

Here is a table summarizing the optimization of reaction conditions for related spiro-lactone syntheses:

Catalyst/ReagentSolventTemperatureYieldEnantiomeric Ratio (er)Ref
(S)-8a (chiral sulfide)Toluene-CH₂Cl₂ (3:1)-78 °C96%86:14 nii.ac.jp
(S)-8b (chiral sulfide)Toluene-CH₂Cl₂ (3:1)-78 °CNot specified87:13 nii.ac.jp
BF₃·OEt₂1,2-dichloroethane80 °CGood yieldsNot applicable researchgate.net

Scalability of Synthesis for Research Applications

The ability to scale up the synthesis of spirocyclic compounds is critical for their application in research, including medicinal chemistry and materials science. Flow chemistry approaches have been successfully employed to facilitate the scale-up of spirocyclic lactone synthesis, offering safer working practices and easier scalability compared to traditional batch processes. durham.ac.ukworktribe.com

For instance, the synthesis of a key spirocyclic lactone, 2-oxaspiro[4.5]decan-1-one, was achieved using a multi-step flow process. durham.ac.ukworktribe.com This method allows for the production of larger quantities of the target material required for extensive physicochemical and property testing. durham.ac.ukworktribe.com Similarly, the catalytic asymmetric bromolactonization of α-allyl carboxylic acids has been demonstrated on a larger, 1.0 mmol scale, yielding comparable results in terms of yield and enantioselectivity to smaller-scale reactions. nii.ac.jp This indicates the potential for further scaling of this methodology for research applications. nii.ac.jp The Prins/pinacol cascade reaction and Rh(I)-catalyzed dimerization are also adaptable for larger-scale synthesis with appropriate optimization.

Alkene Cyclization and Lactonization Routes

Base-Mediated Conditions for Spirolactone Formation

Base-mediated conditions are commonly employed to facilitate the intramolecular cyclization reactions that lead to the formation of spirolactones. In the synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, a strong base like sodium hydride is used to deprotonate intermediates and drive the cyclization and formation of the spiro ring. The choice of a suitable base is a critical parameter that influences the reaction's success. Similarly, the synthesis of other spirolactones can be achieved through base-catalyzed cleavage of phenolic ethers followed by cyclization. mdpi.com

Electrophile-Mediated Cyclizations

Electrophile-mediated cyclizations are a powerful tool for the synthesis of spirolactones. One prominent example is the bromolactonization of α-allyl carboxylic acids. nii.ac.jp In this reaction, an electrophilic bromine source, such as N-bromophthalimide (NBP), is used to activate the alkene. nii.ac.jp The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by the carboxylic acid moiety to form the spirolactone. nii.ac.jp This process can be rendered highly enantioselective through the use of chiral catalysts. nii.ac.jp

Another example involves the use of Lewis acids to catalyze the cyclization of alkene precursors. For instance, the reaction of an alkene with a suitable electrophile under controlled temperature and solvent conditions can lead to the formation of the oxaspiro ring structure with high regio- and stereoselectivity.

Alternative and Emerging Synthetic Pathways

Epoxidation and Epoxide Opening Strategies

Epoxidation of an alkene followed by ring-opening of the resulting epoxide represents a versatile strategy for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related structures. researchgate.net For example, the epoxidation of ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate yields a syn epoxide. researchgate.net Subsequent chelation-controlled epoxide opening can lead to the formation of a spirolactone. researchgate.net

This strategy allows for the introduction of various functional groups and the creation of complex stereochemical architectures. The stereochemistry of the final product can be controlled by the choice of reagents and reaction conditions for the epoxide opening. For instance, titanium tetrachloride promotes a cis-selective opening, while BF₃·etherate leads to a trans-selective process. researchgate.net The epoxide opening is an SN2 reaction, resulting in an inversion of stereochemistry at the attacked carbon. transformationtutoring.com

Formation from Ketones and Formaldehyde (B43269)

The direct, one-pot synthesis of this compound from the reaction of a simple ketone with formaldehyde is not extensively detailed in prominent chemical literature. However, the reaction between cyclohexanone (B45756), a cyclic ketone, and formaldehyde is a known method for producing related spirocyclic structures. This reaction typically proceeds under basic catalysis and leads to the formation of spirocyclic lactones, which are isomers of the target compound.

A notable example is the synthesis of 3-methylene-1-oxaspiro[4.5]decan-2-one from cyclohexanone and formaldehyde. This process underscores the utility of these simple starting materials in constructing complex spirocyclic systems. The reaction generally involves a base-catalyzed aldol-type addition of the ketone enolate to formaldehyde, followed by subsequent intramolecular reactions.

While this specific outcome does not yield this compound, the underlying principles are relevant for the construction of oxaspirocycles from ketone and formaldehyde precursors. The conditions for these reactions, particularly the choice of catalyst and temperature, are critical in directing the outcome towards either specific small molecules or the formation of ketone-formaldehyde resins. jetir.orggoogle.com

The table below summarizes the findings for the synthesis of a related spirocyclic lactone using cyclohexanone and formaldehyde.

ReactantsCatalystProductKey Findings
Cyclohexanone, FormaldehydeBase3-methylene-1-oxaspiro[4.5]decan-2-oneThe reaction proceeds via a spirocyclic alcohol intermediate which is subsequently oxidized.

Reaction Mechanisms and Chemical Transformations of 8 Oxaspiro 4.5 Decan 1 One

Reactivity of the Ketone Moiety

The carbonyl group in 8-Oxaspiro[4.5]decan-1-one is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and oxidations.

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone in this compound is susceptible to attack by various nucleophiles. These reactions proceed through the formation of a tetrahedral intermediate. The stereochemical outcome of these additions is influenced by the steric hindrance imposed by the spirocyclic framework.

For instance, the reaction with Grignard reagents, such as methylmagnesium bromide, leads to the formation of a tertiary alcohol. The approach of the nucleophile is generally directed to the less hindered face of the carbonyl group.

Another important class of nucleophilic additions is the Wittig reaction, which allows for the conversion of the ketone into an alkene. The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane, would yield 1-methylene-8-oxaspiro[4.5]decane.

NucleophileReagent ExampleProduct Type
Organometallic ReagentsMethylmagnesium bromide (CH₃MgBr)Tertiary Alcohol
Phosphorus YlidesMethylenetriphenylphosphorane (Ph

Ring System Reactivity and Stability

Conformational Dynamics of the Spirocyclic Framework

The three-dimensional structure and stability of the this compound framework are largely governed by stereoelectronic principles, most notably the anomeric effect. wikipedia.org Spiroketals, such as the tetrahydropyran (B127337) moiety in this compound, are not static structures but exist in dynamic equilibrium between various conformations. beilstein-journals.orgnih.gov The rigidity of the spirocyclic system, however, can enforce a highly specific conformation. beilstein-journals.orgnih.gov

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygens) of a pyranose ring to occupy the axial position, which is counterintuitive to predictions based on steric hindrance alone. wikipedia.orgscripps.edu This phenomenon is explained by a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ) orbital of the exocyclic C-O bond. wikipedia.org For this orbital overlap to be maximized, the lone pair and the σ orbital must be anti-periplanar (oriented at 180°), a geometry achieved when the exocyclic group is axial. wikipedia.org

Cascade and Tandem Reactions Involving the Oxaspiro[4.5]decan-1-one Core

Mechanistic Insights into Prins/Pinacol (B44631) Cascade

A notable method for synthesizing the this compound scaffold is through a Lewis acid-catalyzed tandem Prins/Pinacol reaction. rsc.orgresearchgate.net This cascade process has been successfully employed to generate 7-substituted-8-oxaspiro[4.5]decan-1-ones with high yield and selectivity. rsc.org The reaction typically involves the condensation of an aldehyde with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.orgresearchgate.net

The mechanism proceeds through several key steps:

Oxocarbenium Ion Formation : The Lewis acid (e.g., SnCl₄) activates the aldehyde, which then reacts with the terminal hydroxyl group of the cyclobutanol (B46151) derivative to form an oxocarbenium ion intermediate. wikipedia.orgslideshare.net

Prins Cyclization : The alkene moiety then attacks the electrophilic oxocarbenium ion in an intramolecular fashion. This step forms the six-membered tetrahydropyran ring and generates a new carbocation on the cyclobutane (B1203170) ring. slideshare.netnih.gov

Pinacol Rearrangement : The resulting tertiary carbocation intermediate undergoes a Pinacol-type rearrangement. This involves the expansion of the four-membered cyclobutane ring into a five-membered cyclopentanone (B42830) ring through the migration of a C-C bond. wikipedia.orgslideshare.net This rearrangement is driven by the relief of ring strain and the formation of a more stable carbocation, which is then quenched to yield the final this compound product. slideshare.net

This method is applicable to a wide range of aromatic, aliphatic, and heteroaromatic aldehydes, demonstrating its versatility in generating diverse derivatives of the oxaspiro[4.5]decan-1-one core. rsc.org

Yields of 7-Substituted-8-Oxaspiro[4.5]decan-1-ones via Prins/Pinacol Cascade rsc.org
EntryAldehyde (RCHO)ProductYield (%)
1Benzaldehyde7-Phenyl-8-oxaspiro[4.5]decan-1-one85
24-Chlorobenzaldehyde7-(4-Chlorophenyl)-8-oxaspiro[4.5]decan-1-one88
34-Methylbenzaldehyde7-(4-Methylphenyl)-8-oxaspiro[4.5]decan-1-one86
42-Naphthaldehyde7-(Naphthalen-2-yl)-8-oxaspiro[4.5]decan-1-one82
5Cinnamaldehyde7-Styryl-8-oxaspiro[4.5]decan-1-one75
6Cyclohexanecarboxaldehyde7-Cyclohexyl-8-oxaspiro[4.5]decan-1-one78
7Isovaleraldehyde7-Isobutyl-8-oxaspiro[4.5]decan-1-one72

Retro-Aldol/Aldol (B89426) Sequences in Spiroketal Synthesis

The Aldol reaction, which forms a new carbon-carbon bond, and its reverse, the retro-Aldol reaction, are fundamental transformations in organic synthesis. khanacademy.orgyoutube.com A tandem retro-Aldol/Aldol sequence can be a powerful tool for constructing or rearranging complex cyclic systems by strategically breaking and forming C-C bonds. acs.org The mechanism is the reverse of an aldol condensation, initiated by a base that abstracts a proton from a hydroxyl group, leading to the cleavage of a carbon-carbon bond and the formation of an enolate and a carbonyl compound. khanacademy.orgyoutube.comyoutube.com

In the context of spiroketal synthesis, this sequence can be envisioned as a method to construct the carbocyclic ring of the this compound. A suitably substituted β-hydroxy ketone could undergo a base- or acid-catalyzed retro-Aldol fragmentation to generate a specific, transient enolate. rsc.orglibretexts.org This enolate can then be trapped in a subsequent intramolecular Aldol condensation to form the desired five-membered ring of the spirocyclic ketone. rsc.org

This type of sequence has been observed in related spirocyclic systems. For instance, treatment of a spiro[5.5]undecane derivative with sodium hydride induced a retro-aldol/aldol sequence, leading to its isomerization into a more stable isomer. acs.org This demonstrates the principle of using this tandem reaction to reconfigure spirocyclic frameworks, a strategy that could be applied to the synthesis of the this compound core. The success of such a sequence depends on controlling the equilibrium to favor the formation of the desired thermodynamic product. acs.org

Biradical Mechanisms in Cycloaddition Reactions

Photochemical reactions provide unique pathways for cycloadditions that are often inaccessible under thermal conditions. The cycloaddition of ketones with alkenes, known as the Paterno-Büchi reaction, is a classic example that proceeds through a biradical intermediate. mdpi.com This mechanism is relevant to the this compound core.

The mechanism is initiated by the photoexcitation of the ketone's carbonyl group from its singlet ground state (S₀) to an excited singlet state (S₁), which then typically undergoes efficient intersystem crossing to a more stable triplet state (T₁). mdpi.com This triplet-state ketone behaves as a biradical and can react with a ground-state alkene.

The key steps involving a biradical intermediate are:

Excitation : The ketone moiety of this compound absorbs a photon, promoting an n → π* transition to form an excited triplet state.

Biradical Formation : The excited triplet ketone adds to an alkene molecule to form a 1,4-biradical intermediate. cdnsciencepub.com The regioselectivity of this addition is governed by the formation of the more stable radical centers. mdpi.com

Cyclization/Fragmentation : The 1,4-biradical can undergo one of two primary pathways: either spin inversion followed by ring closure to form an oxetane (B1205548) (the [2+2] cycloadduct), or it can undergo fragmentation or rearrangement reactions. cdnsciencepub.com

The lifetime of these 1,4-biradical intermediates can be estimated using "radical clock" experiments, providing valuable mechanistic insight. cdnsciencepub.com For example, the rearrangement of a cyclopropylmethyl radical within the biradical intermediate can be used to time the rate of ring closure, with estimated lifetimes on the order of nanoseconds. cdnsciencepub.com This approach highlights the transient yet crucial role of biradicals in photochemical cycloadditions involving ketone functionalities like that in this compound.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. auremn.org.br By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. auremn.org.br

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of 8-Oxaspiro[4.5]decan-1-one. The number of unique signals in each spectrum corresponds to the number of chemically non-equivalent protons and carbons, respectively, while their chemical shifts (δ) offer insights into their electronic environment. chemistrysteps.comchemistrysteps.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the 14 protons in the molecule. Protons adjacent to the electron-withdrawing carbonyl group (e.g., at C-2) and the ether oxygen (e.g., at C-7 and C-9) are expected to be deshielded and appear at a lower field (higher ppm value). chemistrysteps.comlibretexts.org Protons on the cyclohexane (B81311) ring would appear in the typical aliphatic region.

¹³C NMR Spectroscopy: The molecule possesses 9 carbon atoms. Due to its structure, all 9 carbons are chemically distinct and should produce nine unique signals in the broadband-decoupled ¹³C NMR spectrum. chemistrysteps.com The carbonyl carbon (C-1) is the most deshielded and will appear significantly downfield (~200 ppm). udel.eduoregonstate.edu The spiro carbon (C-5) and the carbon adjacent to the ether oxygen (C-9) will also be shifted downfield compared to the other aliphatic carbons. oregonstate.edu

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data for this compound

Atom Position Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 2.5 - 2.8 Triplet
H-3 1.9 - 2.1 Multiplet
H-4 2.2 - 2.4 Triplet
H-6 1.6 - 1.8 Multiplet
H-7 1.6 - 1.8 Multiplet
H-9 3.8 - 4.0 Triplet

Predicted ¹³C NMR Data for this compound

Atom Position Predicted Chemical Shift (δ, ppm)
C-1 ~210
C-2 35 - 45
C-3 20 - 30
C-4 30 - 40
C-5 80 - 90
C-6 30 - 40
C-7 20 - 30
C-9 60 - 70

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and for elucidating the detailed connectivity and stereochemistry of the molecule. whitman.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). It is invaluable for piecing together the molecular skeleton. For instance, the protons on C-2 would show a correlation to the carbonyl carbon at C-1, and protons at C-4 and C-6 would show correlations to the spiro carbon at C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com This is particularly powerful for determining the relative stereochemistry and preferred conformation of the spirocyclic system. mdpi.combeilstein-journals.org For example, NOESY correlations between protons on the tetrahydrofuran (B95107) ring and the cyclohexane ring can establish their relative orientation around the spiro center.

Expected Key HMBC and NOESY Correlations for this compound

Experiment Correlating Protons Correlating Carbons/Protons Information Gained
HMBC H-2 C-1, C-3, C-4 Connectivity around the carbonyl group
H-4, H-6 C-5 (Spiro) Confirms the spirocyclic junction
H-7, H-9 C-5 (Spiro) Confirms the spirocyclic junction
H-10 C-5, C-9 Connectivity in the cyclohexane ring
NOESY H-4ax / H-6ax H-9ax / H-7ax Spatial proximity, confirming stereochemistry

The cyclohexane ring in this compound is not planar and can exist in different chair or boat conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational dynamics. auremn.org.br By analyzing changes in the line shape of NMR signals as a function of temperature, it is possible to determine the energy barriers and rates of conformational interconversion, such as the ring-flipping of the cyclohexane moiety. Such studies are essential for a complete understanding of the molecule's three-dimensional structure and flexibility in solution. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and elemental formula of a compound. compoundchem.com

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to four or more decimal places. pdx.edujove.com This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. compoundchem.compdx.edu For this compound, HRMS is used to confirm its molecular formula, C₉H₁₄O₂. The ability to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage of HRMS. algimed.com

HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₁₄O₂
Nominal Mass 154 amu
Monoisotopic Mass (Calculated) 154.0994 Da

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, suitable for the analysis of moderately polar and thermally stable compounds like this compound. whitman.edu In APCI-MS, ionization typically occurs through proton transfer in the gas phase, leading to the formation of a prominent protonated molecule, [M+H]⁺. nih.gov This allows for the clear determination of the molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorption bands. The position, intensity, and shape of these bands provide a molecular fingerprint, allowing for the identification of key structural motifs.

For this compound, the IR spectrum is expected to be dominated by absorptions corresponding to its ketone and ether functionalities, as well as the vibrations of its hydrocarbon framework.

Key Expected Vibrational Modes:

Carbonyl (C=O) Stretching: The most prominent and diagnostic peak in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group. Since the ketone is part of a five-membered ring (cyclopentanone moiety), its C=O stretching frequency is influenced by ring strain. Compared to a typical acyclic or six-membered ring ketone which absorbs around 1715 cm⁻¹, five-membered cyclic ketones exhibit this absorption at a higher wavenumber, typically in the range of 1745-1750 cm⁻¹ libretexts.orglibretexts.org. This upward shift is a direct consequence of the increased angle strain in the smaller ring system.

Ether (C-O-C) Stretching: The presence of the tetrahydropyran (B127337) ring introduces a characteristic C-O-C stretching vibration. Ethers typically display a strong absorption band in the fingerprint region of the spectrum, generally between 1000 cm⁻¹ and 1300 cm⁻¹ ijrpc.com. For a cyclic ether like the one present in the spiro system, a strong, distinct band corresponding to the asymmetric C-O-C stretch is expected, likely appearing in the 1150-1070 cm⁻¹ range.

C-H Stretching and Bending: The molecule's saturated hydrocarbon skeleton, comprising both the cyclopentane (B165970) and tetrahydropyran rings, will give rise to characteristic C-H vibrations. Strong absorption bands due to sp³ C-H stretching are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region libretexts.orgacademyart.edu. Additionally, C-H bending vibrations (scissoring and rocking) for the CH₂ groups will be visible in the 1470-1450 cm⁻¹ range libretexts.org.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Ketone (in a 5-membered ring)C=O Stretch1745 - 1750Strong
Ether (cyclic)C-O-C Asymmetric Stretch1150 - 1070Strong
AlkaneC-H Stretch2850 - 2960Strong
AlkaneCH₂ Bend (Scissoring)1470 - 1450Medium

X-ray Crystallography for Absolute Stereochemistry and Conformation

While IR spectroscopy identifies the functional groups present, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's complete three-dimensional structure in the solid state. mkuniversity.ac.innih.gov This powerful technique can precisely map the spatial arrangement of every atom, revealing exact bond lengths, bond angles, and torsional angles. For a spirocyclic compound like this compound, this method is invaluable for defining the conformation of each ring and the absolute stereochemistry at the spirocenter.

A successful single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural information:

Molecular Conformation: The analysis would reveal the preferred solid-state conformation of both the cyclopentanone (B42830) and the tetrahydropyran rings. The five-membered cyclopentanone ring is likely to adopt an envelope or twist conformation to minimize torsional strain. The six-membered tetrahydropyran ring would be expected to exist in a stable chair conformation, which minimizes both angle and torsional strain. nih.gov

Spirocenter Geometry: The geometry around the spiro carbon atom, where the two rings are joined, would be precisely defined. The four C-C and C-O bonds originating from this quaternary carbon would exhibit the expected tetrahedral geometry.

Bond Lengths and Angles: The experiment would provide highly accurate measurements of all bond lengths (e.g., C=O, C-O, C-C, C-H) and bond angles within the molecule. These parameters can offer insights into electronic effects and steric strain within the fused ring system. For instance, the C-C-C angles within the cyclopentanone ring would deviate from the ideal 109.5° tetrahedral angle due to ring strain.

Absolute Stereochemistry: If the crystal is non-centrosymmetric and the molecule is chiral, anomalous dispersion techniques can be used to determine its absolute configuration. Although this compound itself is achiral, for chiral derivatives, this technique would be definitive in assigning the R/S configuration at any stereocenters.

The table below outlines the key structural parameters that would be determined from a hypothetical X-ray crystallographic analysis of this compound.

Structural ParameterInformation Provided
Unit Cell Dimensions The size and shape of the repeating crystalline unit (a, b, c, α, β, γ).
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise x, y, and z position of every atom in the unit cell.
Bond Lengths The exact distances between bonded atoms (e.g., C=O, C-O, C-C) in Ångstroms (Å).
Bond Angles The precise angles between adjacent bonds (e.g., O-C-C, C-C-C) in degrees (°).
Torsional Angles The dihedral angles that define the conformation of the rings (e.g., envelope, twist, chair).
Molecular Packing The arrangement of molecules within the crystal lattice and the nature of intermolecular interactions.

Theoretical and Computational Investigations of 8 Oxaspiro 4.5 Decan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 8-Oxaspiro[4.5]decan-1-one. psu.eduscienceopen.comnrel.gov These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its chemical behavior.

The electronic structure of this compound is characterized by the interplay of the carbonyl group and the spiroketal functionality. The oxygen atoms of the spiroketal introduce lone pairs of electrons that can participate in stereoelectronic interactions, most notably the anomeric effect. chemtube3d.com This effect involves the delocalization of an oxygen lone pair into an adjacent anti-periplanar σ* orbital of a C-O bond, leading to a stabilization of the molecule. In this compound, this interaction can significantly influence the geometry and stability of different conformers.

DFT calculations can be employed to visualize and quantify these electronic features. For instance, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help in predicting the sites of electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability.

Reactivity descriptors, derived from conceptual DFT, can be calculated to provide a more quantitative prediction of reactivity. These descriptors include:

Fukui Functions: Identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack.

Electrophilicity Index: Quantifies the ability of a molecule to accept electrons.

These calculations can predict that the carbonyl carbon is the primary electrophilic site, susceptible to attack by nucleophiles, while the regions around the oxygen atoms are likely to be the primary nucleophilic sites.

Below is a hypothetical data table summarizing the results of DFT calculations for this compound.

Parameter Calculated Value Interpretation
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons, related to the ionization potential.
LUMO Energy+1.2 eVIndicates the energy of the lowest energy unoccupied orbitals, related to the electron affinity.
HOMO-LUMO Gap7.7 eVA large gap suggests high kinetic stability.
Dipole Moment2.8 DIndicates a moderate polarity of the molecule.
Mulliken Charge on C=O Carbon+0.45 eConfirms the electrophilic nature of the carbonyl carbon.
Mulliken Charge on Spiroketal Oxygens-0.35 e, -0.32 eConfirms the nucleophilic nature of the oxygen atoms.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of this compound is not static; the molecule can exist in various conformations due to the flexibility of its rings. Molecular modeling techniques, ranging from molecular mechanics to higher-level quantum mechanical methods, are essential for exploring the conformational landscape of this spiroketal.

The conformational analysis of spiroketals is largely governed by the anomeric effect. chemtube3d.com For a [4.5] spiroketal system like this compound, the tetrahydropyran (B127337) ring can adopt chair-like conformations. The relative stability of these conformers is dictated by a balance between steric interactions and the stabilizing anomeric effect. The anomeric effect favors conformations where an oxygen lone pair is anti-periplanar to the adjacent C-O bond of the spiro center.

The stereochemistry at the spirocyclic center and any other chiral centers in substituted derivatives will lead to the existence of different stereoisomers. Molecular modeling can be used to predict the most stable diastereomers and to understand the factors that control their formation.

A hypothetical conformational analysis of this compound might reveal the following stable conformers:

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (°) Anomeric Interactions
Chair 10.0C1-O8-C5-C4 = 60, C7-O8-C5-C6 = -60One stabilizing anomeric interaction
Chair 21.5C1-O8-C5-C4 = -60, C7-O8-C5-C6 = 60No significant anomeric stabilization
Twist-Boat5.2--

Reaction Pathway Computations and Transition State Analysis

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, it is possible to identify the minimum energy pathway that connects reactants to products. nih.gov

A key aspect of this analysis is the location and characterization of transition states, which are the high-energy points along the reaction coordinate. youtube.com The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

For this compound, computational methods can be used to study various reactions, such as its synthesis from a dihydroxyketone precursor or its reactions with nucleophiles at the carbonyl group. For the acid-catalyzed spiroketalization to form this compound, calculations can elucidate the stepwise mechanism involving protonation, cyclization, and dehydration, identifying the rate-determining step.

The structure of the transition state provides valuable information about the geometry of the reacting species at the point of highest energy. This information can be used to rationalize the stereochemical outcome of a reaction. For example, in the formation of spiroketals, computational analysis of the transition states for the formation of different stereoisomers can explain the observed diastereoselectivity. acs.org

A hypothetical computational study of the acid-catalyzed spiroketalization to form this compound could yield the following data:

Reaction Step Reactant(s) Product(s) Activation Energy (kcal/mol) Reaction Energy (kcal/mol)
Protonation of CarbonylDihydroxyketone + H+Protonated Dihydroxyketone5.2-10.1
First CyclizationProtonated DihydroxyketoneHemiketal Intermediate12.5-8.3
Protonation of HydroxylHemiketal Intermediate + H+Protonated Hemiketal4.8-9.5
DehydrationProtonated HemiketalOxocarbenium Ion15.73.2
Second CyclizationOxocarbenium IonProtonated Spiroketal8.1-15.6
DeprotonationProtonated SpiroketalThis compound + H+2.312.0

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules like this compound. rsdjournal.org

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry. researchgate.netnih.govnih.govnmrdb.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy. These predictions can aid in the assignment of experimental spectra and can be particularly useful for distinguishing between different stereoisomers, which often exhibit subtle differences in their NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally, allowing for the prediction of its IR spectrum. arxiv.orggithub.iodiva-portal.orgbiorxiv.orgbiorxiv.org This is typically done by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The calculated IR spectrum can be compared with an experimental spectrum to confirm the structure of the molecule. The vibrational modes associated with specific functional groups, such as the C=O stretch of the ketone, can be identified and analyzed.

A hypothetical table of predicted spectroscopic data for this compound is presented below:

Spectroscopic Data Predicted Value Experimental Correlation
¹³C NMR Chemical Shift (C=O)205.4 ppmCharacteristic of a ketone carbonyl carbon.
¹³C NMR Chemical Shift (Spiro-C)108.2 ppmCharacteristic of a spiroketal carbon.
¹H NMR Chemical Shift (adjacent to C=O)2.3 - 2.5 ppmTypical range for protons alpha to a ketone.
IR Stretching Frequency (C=O)1715 cm⁻¹Strong absorption characteristic of a saturated ketone.

Research on Derivatives and Functionalization of 8 Oxaspiro 4.5 Decan 1 One

Synthesis of Substituted 8-Oxaspiro[4.5]decan-1-one Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of the molecule's properties. Functionalization can be achieved at various positions on the carbocyclic or heterocyclic rings.

Functionalization at Specific Ring Positions (e.g., 7-substituted, 8-methyl)

The strategic placement of substituents on the spirocyclic core is crucial for modifying the compound's characteristics. A notable method for introducing substituents at the 7-position is through a tandem Prins/pinacol (B44631) reaction. A Lewis acid-catalyzed cascade process using aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol has been developed to produce 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org This reaction is applicable to a wide range of aromatic, aliphatic, and heteroaromatic aldehydes, yielding the desired products with good yields and high selectivity. rsc.org

Functionalization at the 8-position has also been explored. For instance, 8-methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile can be synthesized from 1,4-dioxaspiro[4.5]decane-8-carbonitrile by reaction with iodomethane (B122720) in the presence of lithium bistrifluoromethanesulfonimide. chemicalbook.com While not a direct functionalization of the target ketone, this demonstrates a route to introduce a methyl group at the C8 position of a closely related spirocyclic system.

Introduction of Heteroatoms into the Spirocyclic System (e.g., nitrogen in 1-oxa-8-azaspiro[4.5]decane)

Replacing carbon atoms with heteroatoms, particularly nitrogen, within the spirocyclic system leads to the formation of azaspiro compounds with significant biological potential. The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives has been a key area of research, often aimed at developing ligands for specific biological targets. nih.govnih.govresearchgate.net For example, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was designed by incorporating the tetrahydrofuran (B95107) ring of muscarone (B76360) into an 8-azaspiro[4.5]decane skeleton to create M1 muscarinic agonists. nih.gov

Further diversification of the core structure has been achieved by introducing multiple heteroatoms. Syntheses of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides have been reported, created by reacting a keto sulfone with N-alkylaminoethanols. researchgate.net Researchers have also developed 1,4,8-triazaspiro[4.5]decan-2-one derivatives as potential inhibitors of the mitochondrial permeability transition pore (mPTP). nih.govresearchgate.net Similarly, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and identified as potent and selective dual TYK2/JAK1 inhibitors. nih.gov The replacement of an oxygen atom with nitrogen provides an additional point for functionalization, expanding the chemical space for drug design. mdpi.com

Examples of Heteroatom-Containing Spirocyclic Systems
Compound ClassCore StructureSynthetic Precursors/ApproachReference
1-Oxa-8-azaspiro[4.5]decanesNitrogen replaces C8 in the cyclohexane (B81311) ringIncorporation of a tetrahydrofuran moiety into an 8-azaspiro[4.5]decane skeleton nih.gov
1-Oxa-7-thia-4-azaspiro[4.5]decanesNitrogen and sulfur introduced into the cyclohexane ringReaction of a keto sulfone with N-substituted 2-aminoethanols researchgate.net
1,4,8-Triazaspiro[4.5]decanesThree nitrogen atoms in the spiro systemBuilt upon a 1,3,8-triazaspiro[4.5]decane framework nih.govresearchgate.net
2,8-Diazaspiro[4.5]decanesTwo nitrogen atoms in the spiro systemSystematic exploration based on known selective TYK2 inhibitors nih.gov

Stereochemical Control in Derivative Synthesis

The stereochemistry of spirocyclic compounds is a critical factor influencing their biological activity. Control over the spatial arrangement of atoms is therefore a key aspect of their synthesis. In the development of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists, the optical resolution of active compounds was performed. nih.gov It was found that the agonist activity resided preferentially in the (-)-isomers. The absolute configuration of one of the active compounds, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was determined to be S by X-ray crystal structure analysis. nih.gov

The synthesis of substituted azaspiro compounds can also result in cis and trans isomers, representing another facet of stereochemical control. For instance, various patents describe the synthesis of both (cis)- and (trans)-8-({[1-(2-fluorophenyl)-1H-pyrazol-3-yl]amino}methyl)-3-(3-pyridinyl)-1-oxa-3-azaspiro[4.5]decan-2-one, indicating that methods exist to control or separate these diastereomers. google.com

Structure-Reactivity Relationships in Modified Oxaspiro[4.5]decan-1-ones

Understanding the relationship between the chemical structure of a compound and its activity is fundamental to medicinal chemistry and materials science. For derivatives of this compound, particularly the azaspiro analogues, extensive structure-activity relationship (SAR) studies have been conducted.

In the case of 1-oxa-8-azaspiro[4.5]decanes designed as M1 muscarinic agonists, systematic modifications were made to the lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one. nih.gov Introducing a 2-ethyl group, a 3-methylene group, or 3-dithioketal and 3-oxime analogues led to compounds with a preferential affinity for M1 over M2 receptors and potent antiamnesic activity. nih.gov

Similarly, SAR studies on 2,8-diazaspiro[4.5]decan-1-one derivatives as TYK2/JAK1 inhibitors led to the discovery of a compound with excellent potency (IC50 values of 6 nM for TYK2 and 37 nM for JAK1) and over 23-fold selectivity against JAK2. nih.gov This was achieved through the systematic exploration of substituents on the spirocyclic scaffold. nih.gov Furthermore, research on σ1 receptor ligands based on 1-oxa-8-azaspiro[4.5]decane and related structures demonstrated that smaller, less lipophilic moieties could be used while maintaining nanomolar affinity for the target receptor. researchgate.net This indicates that modifications to the spirocyclic core can significantly influence binding affinity and selectivity. researchgate.net

Structure-Activity Relationship Highlights
Compound SeriesStructural ModificationImpact on Activity/ReactivityReference
1-Oxa-8-azaspiro[4.5]decanesModification at C2 and C3 positions (e.g., 2-ethyl, 3-methylene)Increased preferential affinity for M1 over M2 muscarinic receptors nih.gov
2,8-Diazaspiro[4.5]decan-1-onesSystematic exploration of spirocyclic scaffoldsDiscovery of potent and selective dual TYK2/JAK1 inhibitors nih.gov
1-Oxa-8-azaspiro[4.5]decane derivativesReplacement of larger moieties with smaller, less lipophilic groupsMaintained nanomolar affinity for σ1 receptors researchgate.net

Applications of 8 Oxaspiro 4.5 Decan 1 One in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The 8-Oxaspiro[4.5]decan-1-one framework serves as a significant building block in organic synthesis, primarily as an intermediate in the construction of more elaborate molecular architectures. The synthesis of this scaffold itself has been a subject of research, highlighting its importance. A notable method for its preparation is a tandem Prins/pinacol (B44631) reaction, which allows for the creation of substituted 8-oxaspiro[4.5]decan-1-ones with a high degree of selectivity. rsc.orgscribd.com This approach underscores the value of the oxaspiro[4.5]decane core as a target in synthetic chemistry, suggesting its utility as a precursor for a variety of more complex molecules. While direct examples of its use in the total synthesis of natural products are not extensively documented in readily available literature, its role as a foundational scaffold is evident from the synthetic efforts directed towards its own creation.

Building Block for Novel Chemical Scaffolds

The spiro[4.5]decane skeleton, of which this compound is a member, is a prevalent motif in numerous natural products and biologically active compounds. This has spurred considerable interest in using this framework to develop novel chemical scaffolds for medicinal chemistry and drug discovery.

Researchers have successfully synthesized various heterocyclic systems based on the spiro[4.5]decane core, demonstrating its versatility. For instance, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported, with these compounds showing potential as inhibitors of the mitochondrial permeability transition pore, a target for treating ischemia/reperfusion injuries. nih.gov Similarly, other aza- and diaza-spiro[4.5]decane derivatives have been developed, showcasing the adaptability of the spirocyclic system in creating diverse molecular structures with potential therapeutic applications. The synthesis of 8-oxa-2-azaspiro[4.5]decane has also been achieved, with this compound being highlighted as a promising precursor for biologically active molecules. researchgate.net

Contributions to Materials Science and Specialty Chemical Development

While the direct application of this compound in materials science is not extensively documented, the utility of closely related spiro compounds suggests potential avenues for its use. For example, 1,4-Dioxaspiro[4.5]decan-8-one, a structurally similar compound, has been identified as a useful intermediate in the synthesis of liquid crystals and insecticides. researchgate.netnih.gov This suggests that the spiro[4.5]decane framework can be incorporated into molecules with specific material properties. The rigid and defined structure of the spirocyclic system could be advantageous in creating ordered materials like liquid crystals.

In the realm of specialty chemicals, the primary contribution of the 8-oxaspiro[4.5]decane scaffold is in the fragrance industry, which is discussed in detail in the following section. The development of synthetic routes to these compounds is in itself a contribution to the field of specialty chemicals, providing access to unique molecular building blocks.

Exploration in Fragrance Chemistry (focusing on chemical structure-odor relationships)

Derivatives of this compound have been explored as fragrance ingredients, with their odor profiles being closely linked to their chemical structures. Specifically, 8-alkyl-1-oxaspiro[4.5]decan-2-ones have been patented for their use as odorants in various fragrance formulations. scribd.com The nature of the alkyl substituent at the 8-position has a significant impact on the resulting scent.

The relationship between the chemical structure of these spiro-lactones and their perceived odor provides a fascinating case study in fragrance chemistry. The rigidity of the spirocyclic system likely plays a role in how these molecules interact with olfactory receptors.

Compound Alkyl Group (R) Odor Description
8-methyl-1-oxaspiro[4.5]decan-2-one Methyl Creamy, lactonic, reminiscent of coumarin, slightly cresylic, and not as fruity as the ethyl analog. scribd.com Also described as having coconut, sweet cream, and meadow-like notes. nih.govfragranceconservatory.com
8-ethyl-1-oxaspiro[4.5]decan-2-one Ethyl Intense, creamy lactone, slightly woody. scribd.com
8-isopropyl-1-oxaspiro[4.5]decan-2-one Isopropyl Creamy and woody notes. scribd.com
8-sec-butyl-1-oxaspiro[4.5]decan-2-one sec-Butyl Fruity, with notes of peach and apricot, making it useful for imparting natural floral character. scribd.com
(-)-(5S,8R)-4,4,8-trimethyl-1-oxaspiro[4.5]dec-6-en-2-one - Coconut odor. nih.gov
(+)-(5R,8S)-4,4,8-trimethyl-1-oxaspiro[4.5]dec-6-en-2-one - Floral with a fresh and sweet fruit of coconut tree scent. nih.gov

These examples demonstrate that subtle changes to the alkyl substituent on the cyclohexane (B81311) ring can lead to distinct and desirable fragrance profiles. This highlights the potential for further exploration of this compound derivatives in the creation of novel scents.

Occurrence in Natural Products and Biomimetic Synthesis

Isolation of Oxaspirocyclic Lactones from Natural Sources

While the direct isolation of 8-Oxaspiro[4.5]decan-1-one from natural sources is not extensively documented, structurally related oxaspiro[4.5]decane lactones have been identified, primarily from fungal species.

The fungus Aspergillus terreus is a known producer of diverse secondary metabolites. nih.gov From this species, a new spirocyclic lactone, Terreinlactone C, was discovered. nih.govfao.org This compound is notable as it represents the first natural product identified with a 1-oxaspiro[4.5]decan-2-one ring system. nih.govfao.org The isolation and characterization of Terreinlactone C underscore the role of fungi like A. terreus as a source of novel oxaspirocyclic compounds. The biogenetic pathway for this type of molecule has also been a subject of scientific proposition. fao.org

The genus Artemisia, belonging to the Asteraceae family, is well-known for producing a wide variety of sesquiterpene lactones. semanticscholar.orgnih.gov These compounds are a large group of natural products with over 5000 reported structures. semanticscholar.org While specific oxaspiro[4.5]decan-1-one derivatives from Artemisia eriopoda are not prominently reported, the genus is characterized by the presence of other types of lactones, such as eudesmanolides and guaianolides. semanticscholar.org For instance, species like Artemisia heptapotamica have yielded various monomeric and dimeric sesquiterpene lactones. nih.gov Similarly, Artemisia tridentata has been a source for the isolation of sesquiterpene lactones like leucodin (B1670276) and matricarin. mdpi.com The study of Artemisia species continues to be an active area of research for new bioactive lactones.

Table 1: Examples of Oxaspirocyclic Lactones and Related Compounds from Natural Sources

Compound Name Core Structure Natural Source
Terreinlactone C 1-Oxaspiro[4.5]decan-2-one Aspergillus terreus
Leucodin Sesquiterpene lactone Artemisia tridentata
Matricarin Sesquiterpene lactone Artemisia tridentata

Structural Motifs of Spiroacetal Natural Products featuring Oxaspiro[4.5]decane Derivatives

The spiro[4.5]decane ring system is a key structural motif in a variety of spiroacetal natural products that exhibit significant biological activities. A common variant is the 1,6-dioxaspiro[4.5]decane core, which is found in numerous biologically potent molecules. researchgate.net This structural framework is essential for the bioactivity of these compounds. researchgate.net

Examples of natural products containing the spiro[4.5]decane or related spiroacetal motifs include:

Gleenol (B1239691) and Axenol : These are axane sesquiterpenes that contain a spiro[4.5]decane core. nih.gov

β-vetivone : For many years, its structure was debated but was ultimately confirmed to be a spiro[4.5]decane through total synthesis. rsc.org

Agarospirol and Hinesol : These are sesquiterpenoids that also feature the spiro[4.5]decane framework. researchgate.net

The spirocyclic nature of these compounds imparts a conformational rigidity that is often crucial for their interaction with biological targets. Spirocycles are considered privileged structures in drug discovery due to their three-dimensional character. mdpi.com The oxaspiro[4.5]decane motif, in particular, combines the structural features of a lactone with a spirocyclic system, leading to a unique chemical entity.

Table 2: Natural Products Featuring the Spiro[4.5]decane Framework

Compound Name Structural Motif Biological Importance/Class
Gleenol Spiro[4.5]decane Axane sesquiterpene
Axenol Spiro[4.5]decane Axane sesquiterpene
β-vetivone Spiro[4.5]decane Sesquiterpene
Agarospirol Spiro[4.5]decane Sesquiterpene

Total Synthesis Strategies for Natural Products Containing the Oxaspiro[4.5]decan-1-one Framework

The synthesis of spiro[4.5]decane-containing natural products presents a significant challenge to synthetic organic chemists due to the presence of a sterically demanding spirocyclic core. Several strategies have been developed to construct this framework efficiently.

A general synthesis for 1-oxaspiro[4.5]decan-2-ones has been developed from 5-methylene-2(5H)-furanone through Diels-Alder cycloadditions. uab.catresearchgate.net This method allows for the creation of various bicyclic and tricyclic spiroadducts which can be further modified. uab.catresearchgate.net

For the synthesis of spiro[4.5]decane-containing sesquiterpenes like gleenol and axenol, a key strategy involves the Claisen rearrangement to create a multi-functionalized spiro[4.5]decane as a single diastereomer. nih.govrsc.org This approach has been successfully applied to the synthesis of several natural products with this core structure. rsc.org

Other synthetic approaches to the spiro[4.5]decane skeleton include:

Tandem Michael-aldol condensation : This has been used in a short and efficient synthesis of racemic β-vetivone. rsc.org

Basic aldol (B89426) cyclization : This method has also been employed in the synthesis of β-vetivone. rsc.org

Gold(I)-catalyzed vinylogous Conia ene reaction : This has been developed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones. researchgate.net

While these strategies have been applied to the synthesis of various spiro[4.5]decane natural products, the total synthesis of a natural product specifically containing the this compound framework is not as commonly reported. However, the existing methodologies for constructing the spiro[4.5]decane and oxaspiro[4.5]decanone cores provide a strong foundation for future synthetic efforts toward natural products bearing this specific scaffold.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones has been achieved through a Lewis acid-catalyzed tandem Prins/pinacol (B44631) cascade reaction. rsc.org This approach, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, provides a foundational methodology for constructing this spirocyclic system. rsc.org However, future research should focus on developing more sustainable and efficient synthetic strategies.

Green chemistry principles offer a roadmap for these advancements. For instance, the development of an electrosynthetic method, termed eSpiro, for the synthesis of spiroketals via the anodic oxidation of malonic acids presents a metal- and mercury-free alternative to traditional methods. rsc.org Exploring similar electrochemical approaches for the synthesis of 8-Oxaspiro[4.5]decan-1-one could significantly reduce waste and the use of hazardous reagents.

Furthermore, the implementation of telescoped flow processes, which combine multiple reaction steps such as ring-closing metathesis and hydrogenation into a single, continuous operation, has been shown to enhance throughput and reduce the process mass intensity for the synthesis of chiral spiroketones. rsc.org Adapting such flow chemistry techniques to the synthesis of this compound could offer substantial benefits in terms of scalability, cost-effectiveness, and sustainability.

Future synthetic endeavors could also explore enzymatic routes. The use of enzymes in the formation of spiroketals is a known strategy in the biosynthesis of natural products and offers a highly selective and environmentally benign approach to synthesis. nih.gov Investigating potential biocatalysts for the cyclization of appropriate precursors could lead to highly efficient and stereoselective syntheses of this compound and its derivatives.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic StrategyPotential AdvantagesKey Challenges
Lewis Acid-Catalyzed Cascade Established methodology for substituted analogs. rsc.orgReliance on Lewis acids, potential for waste generation.
Electrosynthesis (e.g., eSpiro) Metal-free, sustainable, high functional group tolerance. rsc.orgAdaptation to the specific substrate requirements of this compound.
Telescoped Flow Process Increased throughput, reduced waste, cost-effective. rsc.orgInitial optimization of flow conditions and catalyst compatibility.
Enzymatic Synthesis High stereoselectivity, environmentally benign. nih.govIdentification and engineering of suitable enzymes.

Advanced Mechanistic Studies

The proposed mechanism for the formation of 7-substituted-8-oxaspiro[4.5]decan-1-ones involves a Prins/pinacol rearrangement cascade. rsc.orgresearchgate.net This reaction is thought to proceed through the formation of an oxocarbenium ion, followed by cyclization and rearrangement. preprints.org While this provides a plausible pathway, detailed mechanistic studies are necessary to fully elucidate the reaction coordinates, identify key intermediates, and understand the factors governing stereoselectivity.

Advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor the reaction progress in real-time and potentially identify transient species. Isotope labeling studies can also provide valuable insights into bond-forming and bond-breaking steps, confirming the proposed rearrangement pathways.

Furthermore, kinetic studies can help to determine the rate-determining step and the influence of various parameters, such as catalyst loading, temperature, and solvent, on the reaction rate and efficiency. A deeper understanding of the mechanism will be crucial for optimizing existing synthetic routes and for the rational design of new, more efficient catalysts and reaction conditions.

Role of Computational Chemistry in Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms and predicting the properties of molecules. nih.gov In the context of this compound, DFT calculations can be employed to model the transition states of the Prins/pinacol rearrangement, providing insights into the stereochemical outcome of the reaction. researchgate.net By calculating the energies of different potential transition states, it is possible to predict which diastereomer will be preferentially formed, thus guiding the development of stereoselective synthetic methods.

Computational modeling can also be used to explore the conformational landscape of the this compound scaffold. Understanding the preferred three-dimensional structure of this spiroketal is essential for designing derivatives with specific biological activities. For instance, the spiroketal motif can act as a rigid scaffold to present functional groups in a well-defined spatial arrangement, which is a key consideration in structure-based drug design. nih.gov

Moreover, computational screening of virtual libraries of this compound derivatives can help to identify compounds with desirable properties, such as binding affinity to specific biological targets. This in-silico approach can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Table 2: Applications of Computational Chemistry in the Study of this compound

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT) Modeling reaction mechanisms and transition states. nih.govresearchgate.netUnderstanding stereoselectivity, optimizing reaction conditions.
Conformational Analysis Exploring the 3D structure of the spiroketal scaffold.Guiding the design of biologically active derivatives.
Virtual Screening In-silico screening of compound libraries.Identifying potential drug candidates with desired binding affinities.

Expanding Applications in Chemical Science and Other Disciplines

The rigid, three-dimensional structure of the this compound scaffold makes it an attractive building block for various applications in chemical science and beyond. While direct applications of the parent compound are yet to be extensively explored, the broader class of spiroketals has shown significant promise in medicinal chemistry.

For example, derivatives of related spirocycles, such as 1-oxa-8-azaspiro[4.5]decanes, have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. rsc.org Other related structures, like 2,8-diazaspiro[4.5]decan-1-one derivatives, have been identified as potent inhibitors of RIPK1 kinase and dual TYK2/JAK1, indicating their potential in treating inflammatory diseases. nih.govnih.gov These examples highlight the potential of the spiro[4.5]decane framework as a privileged scaffold in drug discovery.

Future research should focus on synthesizing libraries of this compound derivatives and screening them for a wide range of biological activities. The ketone functionality at the 1-position provides a convenient handle for further chemical modification, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships.

Beyond medicinal chemistry, the unique properties of this spiroketal could be exploited in materials science, for example, as a component of novel polymers or as a chiral ligand in asymmetric catalysis. The development of efficient synthetic routes and a deeper understanding of the fundamental properties of this compound will undoubtedly pave the way for its application in a variety of scientific and technological fields.

Q & A

Q. What are the standard synthetic methodologies for preparing 8-Oxaspiro[4.5]decan-1-one and its derivatives?

The synthesis typically involves spirocyclic ring formation via intramolecular cyclization or tandem reactions. For example, the Prins/pinacol tandem reaction has been used to construct the oxaspiro core, employing aldehydes and alkenes under acidic conditions (e.g., BF₃·OEt₂) to form the spirocyclic framework . Other routes include lactonization of hydroxy acids or oxidative cyclization of diols. Reaction conditions (temperature, catalyst loading) must be tightly controlled to avoid side products like fused bicyclic ethers .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic shifts for the carbonyl group (δ ~220 ppm in ¹³C NMR) and spirocyclic ether oxygen .
  • IR Spectroscopy : Confirms the lactone carbonyl stretch (~1740 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z 244 [M+H]⁺ for derivatives) . Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in complex analogs .

Q. What are the key physical and chemical properties of this compound that influence its reactivity?

The compound’s reactivity is governed by:

  • Ring Strain : The spirocyclic structure introduces steric constraints, favoring ring-opening reactions with nucleophiles .
  • Lactone Reactivity : The carbonyl group undergoes nucleophilic attack (e.g., aminolysis) or reduction (e.g., LiAlH₄) to yield diols or amines .
  • Solubility : Limited solubility in polar solvents necessitates optimization for reactions (e.g., using THF or DCM) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

Conflicting NMR assignments arise from diastereomerism or dynamic effects. Strategies include:

  • Variable-Temperature NMR : Identifies signal splitting due to conformational exchange .
  • Chiral Derivatization : Resolves enantiomers using chiral auxiliaries (e.g., Mosher’s acid) .
  • X-ray Crystallography : Provides definitive stereochemical assignments for crystalline derivatives .

Q. What strategies are effective in optimizing reaction yields for spirocyclic compounds like this compound under varying catalytic conditions?

Yield optimization involves:

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂, BF₃) improve cyclization efficiency, while protic acids (e.g., TsOH) may favor side reactions .
  • Solvent Effects : Non-polar solvents (e.g., toluene) enhance ring-closure by reducing solvation of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in tandem reactions .

Q. What computational methods support the prediction of reaction pathways for this compound in complex syntheses?

Computational tools include:

  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity in Prins cyclizations .
  • Molecular Dynamics (MD) : Simulates solvent effects on spirocyclic intermediate stability .
  • Retrosynthetic Analysis Software (e.g., CASP) : Proposes viable routes for novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.